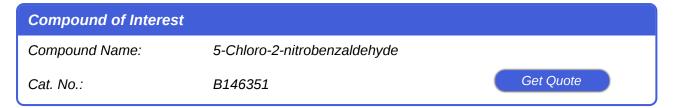


A Comparative Analysis of Reactivity: 5-Chloro-2-nitrobenzaldehyde vs. 2-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of **5-Chloro-2-nitrobenzaldehyde** and 2-nitrobenzaldehyde. These two aromatic aldehydes are crucial starting materials in organic synthesis, particularly for the preparation of pharmaceuticals and other fine chemicals. The presence of an additional chloro substituent in **5-Chloro-2-nitrobenzaldehyde** significantly influences its chemical behavior compared to its parent compound, 2-nitrobenzaldehyde. This analysis is supported by experimental data and established chemical principles to aid researchers in selecting the optimal reagent for their synthetic needs.

Physicochemical Properties

A foundational understanding of the physicochemical properties is essential for handling and utilizing these compounds in a laboratory setting. The key properties are summarized below.



Property	5-Chloro-2- nitrobenzaldehyde	2-nitrobenzaldehyde
Molecular Formula	C7H4CINO3[1][2]	C7H5NO3[1][3]
Molecular Weight	185.56 g/mol [1][2]	151.12 g/mol [1][3]
Appearance	Pale yellow to yellow crystalline powder[1][4]	Pale yellow crystalline powder[1][3]
Melting Point	75-77 °C	42-44 °C[1][3]
Solubility	Sparingly soluble in water; Soluble in organic solvents[1]	Insoluble in water; Soluble in ethanol, ether, and benzene[1] [3]

Analysis of Chemical Reactivity

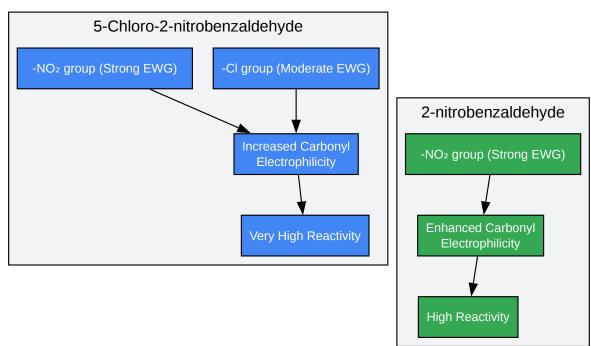
The reactivity of the aldehyde functional group in both molecules is primarily governed by the electronic effects of the substituents on the aromatic ring.

Electronic Effects: Both molecules contain a nitro group (-NO₂) at the ortho position, which is a strong electron-withdrawing group (EWG). This group deactivates the benzene ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack.[1][5]

In **5-Chloro-2-nitrobenzaldehyde**, the presence of an additional chloro group at the meta position to the aldehyde (para to the nitro group) further increases this effect. The chlorine atom is also an electron-withdrawing group through induction.[1][6] This cumulative electron-withdrawing effect makes the carbonyl carbon of **5-Chloro-2-nitrobenzaldehyde** significantly more electrophilic than that of 2-nitrobenzaldehyde.[1][5]

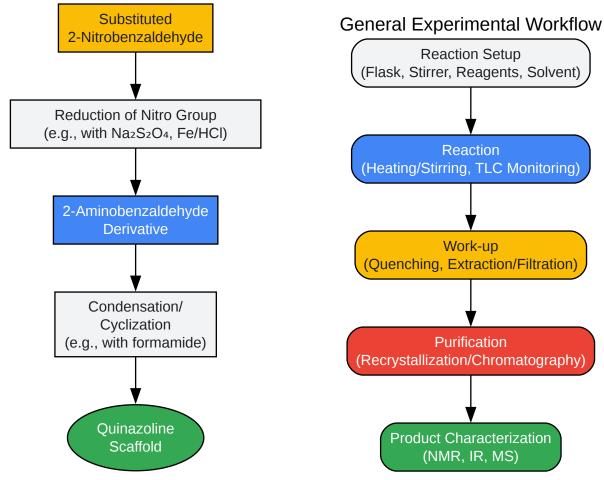


Logical Relationship: Substituent Effects on Reactivity





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- To cite this document: BenchChem. [A Comparative Analysis of Reactivity: 5-Chloro-2-nitrobenzaldehyde vs. 2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146351#5-chloro-2-nitrobenzaldehyde-vs-2-nitrobenzaldehyde-reactivity-comparison]

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